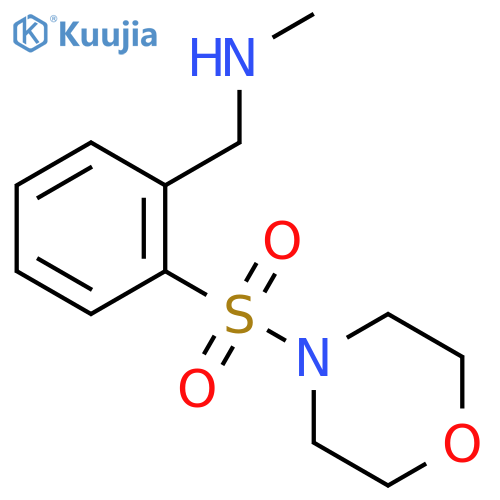

Cas no 941717-08-4 (N-Methyl-2-(morpholinosulfonyl)benzylamine)

941717-08-4 structure

商品名:N-Methyl-2-(morpholinosulfonyl)benzylamine

N-Methyl-2-(morpholinosulfonyl)benzylamine 化学的及び物理的性質

名前と識別子

-

- N-Methyl-2-(morpholinosulfonyl)benzylamine

- 4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine 97

- N-methyl-1-(2-morpholin-4-ylsulfonylphenyl)methanamine

- 4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine

- MS-22649

- 941717-08-4

- N-Methyl-1-[2-(morpholine-4-sulfonyl)phenyl]methanamine

- 4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine 97%

- N-Methyl-1-(2-(morpholinosulfonyl)phenyl)methanamine

- methyl({[2-(morpholine-4-sulfonyl)phenyl]methyl})amine

- DTXSID70640477

- CS-0458869

- AKOS011600586

-

- インチ: InChI=1S/C12H18N2O3S/c1-13-10-11-4-2-3-5-12(11)18(15,16)14-6-8-17-9-7-14/h2-5,13H,6-10H2,1H3

- InChIKey: ASGSHKVYZRSASF-UHFFFAOYSA-N

- ほほえんだ: CNCC1=CC=CC=C1S(=O)(=O)N2CCOCC2

計算された属性

- せいみつぶんしりょう: 270.10400

- どういたいしつりょう: 270.10381361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 67Ų

じっけんとくせい

- ゆうかいてん: 68-70.5°C

- PSA: 67.02000

- LogP: 1.83650

N-Methyl-2-(morpholinosulfonyl)benzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529536-250mg |

N-methyl-1-(2-(morpholinosulfonyl)phenyl)methanamine |

941717-08-4 | 98% | 250mg |

¥757.00 | 2024-04-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-261621-250mg |

4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine, |

941717-08-4 | 250mg |

¥1158.00 | 2023-09-05 | ||

| TRC | M104675-10mg |

N-Methyl-2-(morpholinosulfonyl)benzylamine |

941717-08-4 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Apollo Scientific | OR14914-250mg |

4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine |

941717-08-4 | 97% | 250mg |

£68.00 | 2024-05-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-261621A-1 g |

4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine, |

941717-08-4 | 1g |

¥2,813.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-261621A-1g |

4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine, |

941717-08-4 | 1g |

¥2813.00 | 2023-09-05 | ||

| TRC | M104675-50mg |

N-Methyl-2-(morpholinosulfonyl)benzylamine |

941717-08-4 | 50mg |

$ 70.00 | 2022-06-04 | ||

| TRC | M104675-100mg |

N-Methyl-2-(morpholinosulfonyl)benzylamine |

941717-08-4 | 100mg |

$ 115.00 | 2022-06-04 | ||

| Apollo Scientific | OR14914-1g |

4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine |

941717-08-4 | 97% | 1g |

£166.00 | 2024-05-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-261621-250 mg |

4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine, |

941717-08-4 | 250MG |

¥1,158.00 | 2023-07-11 |

N-Methyl-2-(morpholinosulfonyl)benzylamine 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

941717-08-4 (N-Methyl-2-(morpholinosulfonyl)benzylamine) 関連製品

- 933989-32-3(3-(morpholine-4-sulfonyl)phenylmethanamine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬